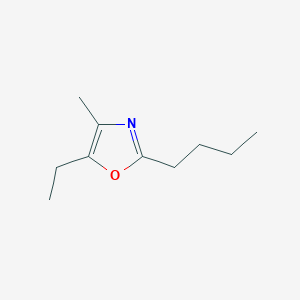
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide is an organic compound characterized by a cyclohexene ring substituted with a hydroxy group, a sulfanyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a thiol-ene reaction, where a thiol reacts with the double bond of the cyclohexene ring.
Hydroxylation: The hydroxyl group can be added through an oxidation reaction, such as the use of osmium tetroxide (OsO4) followed by reduction.
Carboxamidation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Applications De Recherche Scientifique
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an enzyme inhibitor or as a precursor for the synthesis of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The carboxamide group can participate in hydrogen bonding and hydrophobic interactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-4-thiocyclohex-2-ene-1-carboxamide
- N-Hydroxy-4-mercaptocyclohex-2-ene-1-carboxamide
- N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxylic acid
Uniqueness
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide is unique due to the presence of both a hydroxy and a sulfanyl group on the cyclohexene ring, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
83369-23-7 |
|---|---|
Formule moléculaire |
C7H11NO2S |
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
N-hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide |
InChI |
InChI=1S/C7H11NO2S/c9-7(8-10)5-1-3-6(11)4-2-5/h1,3,5-6,10-11H,2,4H2,(H,8,9) |
Clé InChI |
WISOYXJXKKYVFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=CC1C(=O)NO)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


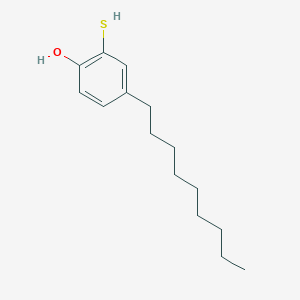
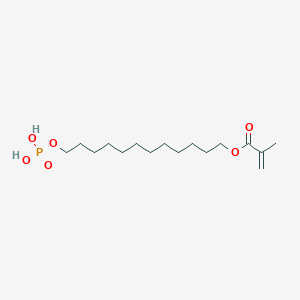
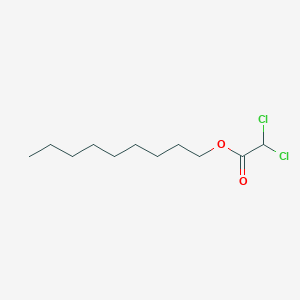
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)

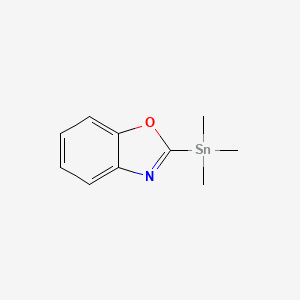
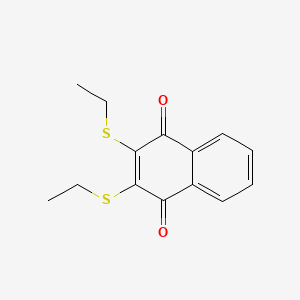
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)

